molecular formula C17H22N2O3 B2403243 N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198689-71-1

N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2403243
CAS No.: 2198689-71-1
M. Wt: 302.374
InChI Key: WWRUBCJUWVBJGG-UHFFFAOYSA-N
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Description

N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound that features a piperidine ring, a hydroxyphenyl group, and an amide linkage. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, suggests that this compound may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines, under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like phenol derivatives.

    Formation of the Amide Linkage: The amide linkage is formed by reacting the piperidine derivative with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the amide linkage may produce primary or secondary amines.

Scientific Research Applications

N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antipsychotic effects.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The piperidine ring and hydroxyphenyl group are likely to play crucial roles in its biological activity. The compound may interact with receptors, enzymes, or other proteins, leading to modulation of signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.

    Hydroxyphenyl Derivatives: Compounds such as tyrosol and hydroxytyrosol contain hydroxyphenyl groups and are known for their antioxidant properties.

Uniqueness

N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to the specific combination of functional groups and the potential synergistic effects of these groups on its biological activity. The presence of both the piperidine ring and the hydroxyphenyl group may confer distinct pharmacological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[2-[4-(4-hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-16(21)18(2)12-17(22)19-10-8-14(9-11-19)13-4-6-15(20)7-5-13/h3-7,14,20H,1,8-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRUBCJUWVBJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)C2=CC=C(C=C2)O)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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